3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline ring substituted with a trifluoromethyl group and a thiadiazole ring
Properties
Molecular Formula |
C12H7F3N4S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)quinolin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)7-5-9(10-18-11(16)20-19-10)17-8-4-2-1-3-6(7)8/h1-5H,(H2,16,18,19) |
InChI Key |
BZYYDMALPUXJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NSC(=N3)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline ring structure and have well-known medicinal properties.
Thiadiazole derivatives: Compounds like 1,3,4-thiadiazole have similar ring structures and are used in various applications.
Uniqueness
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the quinoline and thiadiazole rings, as well as the trifluoromethyl group. This combination of structural features gives it distinct chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
